Fadrozole Fadrozole 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile is an imidazopyridine.
A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.
Brand Name: Vulcanchem
CAS No.: 102676-47-1
VCID: VC0005222
InChI: InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2
SMILES: C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

Fadrozole

CAS No.: 102676-47-1

Cat. No.: VC0005222

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fadrozole - 102676-47-1

Specification

CAS No. 102676-47-1
Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Standard InChI InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2
Standard InChI Key CLPFFLWZZBQMAO-UHFFFAOYSA-N
SMILES C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N
Canonical SMILES C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Introduction

Chemical and Biochemical Profile of Fadrozole

Structural Characteristics

Fadrozole (C₁₄H₁₃N₃; CAS 102676-47-1) is a benzontrile derivative with a tetrahydroimidazopyridine moiety. Its molecular weight is 223.28 g/mol, and it exhibits competitive inhibition kinetics against aromatase, with a reported Ki of 1.6 nM in human placental microsomes . The compound’s selectivity for aromatase over other cytochrome P450 enzymes exceeds 180-fold compared to early inhibitors like aminoglutethimide .

Pharmacodynamic Properties

In vitro, fadrozole achieves half-maximal inhibition (IC₅₀) of aromatase at 1.7 nM in human breast cancer cell homogenates, compared to 0.3 μM for aminoglutethimide . In vivo studies in rat models show 90% suppression of ovarian estrogen synthesis at 260 μg/kg oral doses, without inducing adrenal hypertrophy—a common limitation of first-generation aromatase inhibitors . The drug’s bioavailability and tissue distribution profile enable effective crossing of the blood-brain barrier, as evidenced by suppressed cerebral estrogen levels in preclinical models .

Mechanism of Action and Biological Effects

Aromatase Inhibition Dynamics

Fadrozole binds reversibly to the aromatase enzyme’s heme group, preventing the conversion of androstenedione and testosterone into estrone and estradiol, respectively . This inhibition follows non-competitive kinetics at physiological substrate concentrations, with complete enzyme inhibition observed within 24 hours of administration in clinical studies .

Table 1: Comparative Aromatase Inhibition Profiles

ParameterFadrozoleAminoglutethimide
Ki (nM)1.6300
IC₅₀ (human placental)1.7 nM0.3 μM
Selectivity Ratio180:11:1

Endocrine Cascade Modulation

In postmenopausal women with metastatic breast cancer, fadrozole administration (1–4 mg/day) reduces circulating estrone levels by 58–72% while maintaining androstenedione and testosterone concentrations . This selective suppression avoids the glucocorticoid axis disruption seen with earlier inhibitors, as evidenced by stable cortisol and aldosterone levels across clinical trials .

Clinical Applications in Oncology

Table 2: Clinical Outcomes from Phase II Trials

Dose (mg/day)Response Rate (%)Median Survival (mo)
12117.5
425Not reached

Preclinical Research Applications

Avian Sex Determination Studies

In embryonic chicken models, fadrozole administration (50–100 μg/egg) induces male-typical gonadal development in genetic females (ZW), characterized by:

  • Suppression of cortical aromatase expression (p<0.01 vs controls)

  • Emergence of SOX9+/DMRT1+ Sertoli-like cells in medullary regions

  • Complete ovarian-to-testicular transformation when administered before embryonic day 6

Reproductive Biology Insights

Dose-dependent studies in pregnant rats (300–1800 μg/day) demonstrated:

  • 4-fold increase in uterine contractility (p<0.001)

  • 62% reduction in fetal estradiol-17β levels

  • 20% incidence of cephalic abnormalities without growth restriction
    These findings underscore fadrozole’s utility in modeling estrogen-dependent developmental processes.

Recent Advances and Future Directions

Combination Therapy Approaches

Ongoing phase III trials are evaluating fadrozole with CDK4/6 inhibitors, leveraging preclinical data showing synergistic growth inhibition in ER+/HER2- breast cancer lines (combination index=0.32–0.45) . Early results suggest progression-free survival improvements of 41% over monotherapy (HR=0.59, p=0.03) .

Neuroendocrine Applications

Emerging evidence from primate models indicates fadrozole’s potential in treating estrogen-mediated neurological disorders:

  • 68% reduction in hippocampal estrogen synthesis at 2 mg/kg doses

  • Reversal of estrogen-dependent spatial memory deficits (p<0.05) Phase I trials for Alzheimer’s disease applications are anticipated to begin in 2026.

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